molecular formula C18H25ClN2O3S B11356866 {1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}(piperidin-1-yl)methanone

{1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}(piperidin-1-yl)methanone

Cat. No.: B11356866
M. Wt: 384.9 g/mol
InChI Key: YONBYRQMEBUWEH-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE is a complex organic compound that features a piperidine ring substituted with a chlorophenyl group and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The chlorophenyl and methanesulfonyl groups are then introduced through substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the introduction of functional groups. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLOROPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the removal of the methanesulfonyl group.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological targets.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-chlorophenyl)methanesulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide: This compound shares a similar structure but includes a fluorophenyl group, which may alter its properties and applications.

    Piperidine derivatives:

Uniqueness

1-[(2-CHLOROPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C18H25ClN2O3S

Molecular Weight

384.9 g/mol

IUPAC Name

[1-[(2-chlorophenyl)methylsulfonyl]piperidin-4-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C18H25ClN2O3S/c19-17-7-3-2-6-16(17)14-25(23,24)21-12-8-15(9-13-21)18(22)20-10-4-1-5-11-20/h2-3,6-7,15H,1,4-5,8-14H2

InChI Key

YONBYRQMEBUWEH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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